5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Catalog No.
S892915
CAS No.
1370411-43-0
M.F
C15H13FN4O2S
M. Wt
332.353
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazol...

CAS Number

1370411-43-0

Product Name

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

IUPAC Name

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.353

InChI

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

IDDVKAPYSSGYSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F

Synonyms

5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole
  • Availability of Information: Searches of scientific databases like PubChem and Google Scholar do not reveal any published research articles focused on this particular molecule.
  • Inferred Applications: Based on the structure of the molecule, it can be classified as an organic tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic rings containing four nitrogen atoms. They possess various chemical properties that make them interesting for medicinal chemistry research. Some tetrazoles exhibit biological activities, including anticonvulsant, antibacterial, and anticancer properties . However, it's important to note that this does not imply similar properties for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole specifically.

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C15H14F N5O2S. It features a tetrazole ring, a sulfonyl group, and a fluorophenethyl moiety. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its CAS number is 1370411-43-0, and it is characterized by a high purity level, often exceeding 95% in commercial preparations .

  • There is no information available regarding the mechanism of action of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.
  • Without knowledge of its intended use or biological activity, it's difficult to speculate on its potential mechanisms.
  • Due to the lack of data, it's important to handle this compound with caution assuming potential hazards until more information becomes available.
  • Standard laboratory safety practices for handling unknown organic compounds should be followed.
Typical for compounds containing tetrazole and sulfonyl groups. These reactions may include:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The tetrazole ring can be reduced under specific conditions to yield substituted hydrazines or other derivatives.
  • Condensation Reactions: The compound can also engage in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structure suggests potential interactions with biological targets involved in:

  • Inflammation: The compound may modulate inflammatory responses through inhibition of specific enzymes.
  • Cancer: Preliminary studies suggest it could have anticancer properties by affecting cell proliferation pathways.
  • Neurological Disorders: Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for neurological conditions.

Further pharmacological studies are needed to elucidate its mechanisms of action fully.

The synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Sulfonation: The introduction of the sulfonyl group can be performed using sulfonyl chlorides or anhydrides under basic conditions.
  • Fluorophenethyl Substitution: The final step involves attaching the fluorophenethyl moiety, which can be accomplished via nucleophilic substitution on an appropriate precursor.

Each step requires careful optimization to ensure high yields and purity of the final product .

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole has several applications, particularly in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammation and cancer.
  • Biochemical Research: Used as a tool compound for studying specific biological pathways and enzyme activities.
  • Pharmaceutical Formulations: Potential inclusion in drug formulations aimed at treating chronic diseases.

Its unique structure allows researchers to explore a wide range of therapeutic avenues.

Interaction studies are crucial for understanding how 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole interacts with biological targets. Preliminary data suggest that:

  • It may inhibit specific enzymes involved in metabolic pathways, leading to altered drug metabolism.
  • Its binding affinity to various receptors is being investigated to assess its potential as a therapeutic agent.

Further studies employing techniques such as molecular docking and binding assays will provide deeper insights into its interaction profile.

Several compounds share structural similarities with 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, including:

Compound NameStructure FeaturesUnique Aspects
5-(Phenethylsulfonyl)-1H-tetrazoleLacks fluorine; simpler structurePotentially less potent due to lack of fluorine
4-Fluorophenyl-1H-tetrazoleNo sulfonyl groupFocused on different biological activities
5-(4-Bromophenethylsulfonyl)-1H-tetrazoleBromine instead of fluorineMay exhibit different electronic properties

The presence of the fluorine atom and the sulfonyl group in 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole enhances its lipophilicity and potential biological activity compared to these similar compounds.

XLogP3

2.9

Wikipedia

5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole

Dates

Modify: 2023-08-15

Explore Compound Types